molecular formula C10H15N5S B15325903 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine

4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine

Cat. No.: B15325903
M. Wt: 237.33 g/mol
InChI Key: VBMCREYTABAHNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-isobutyl-1-methyl-1h-1,2,4-triazole with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine is unique due to its combined thiazole and triazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C10H15N5S

Molecular Weight

237.33 g/mol

IUPAC Name

4-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H15N5S/c1-6(2)4-8-13-9(15(3)14-8)7-5-16-10(11)12-7/h5-6H,4H2,1-3H3,(H2,11,12)

InChI Key

VBMCREYTABAHNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=N1)C2=CSC(=N2)N)C

Origin of Product

United States

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